2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid
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Overview
Description
2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid is a heterocyclic compound that contains both a thiazole and a thiophene ring. The presence of these rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The nitro group attached to the thiophene ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiophene ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced by carboxylation of the thiazole ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles, such as halogens, under appropriate conditions.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids.
Condensation: Alcohols or amines in the presence of dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide.
Major Products Formed
Reduction: 2-(5-Amino-2-thienyl)-1,3-thiazolane-4-carboxylic acid.
Substitution: Halogenated derivatives of this compound.
Condensation: Esters or amides of this compound.
Scientific Research Applications
2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species Generation: The nitro group can generate reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-carboxylic acid can be compared with other similar compounds, such as:
2-(5-Nitro-2-furyl)-1,3-thiazolane-4-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-(5-Nitro-2-thienyl)-1,3-thiazole: Lacks the carboxylic acid group.
2-(5-Nitro-2-thienyl)-1,3-thiazolane-4-methyl ester: Ester derivative of the carboxylic acid.
Properties
IUPAC Name |
2-(5-nitrothiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S2/c11-8(12)4-3-15-7(9-4)5-1-2-6(16-5)10(13)14/h1-2,4,7,9H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEKIYRMXWCTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(S2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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